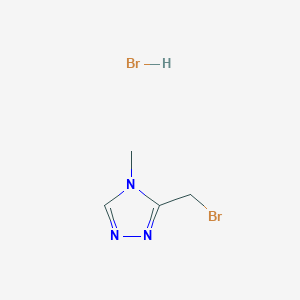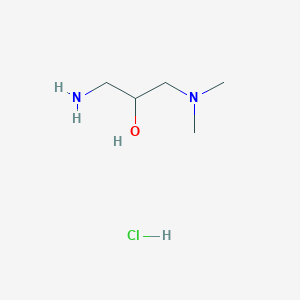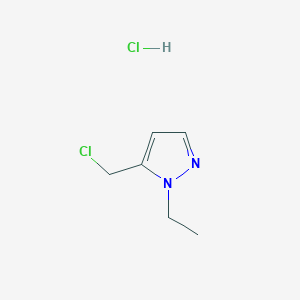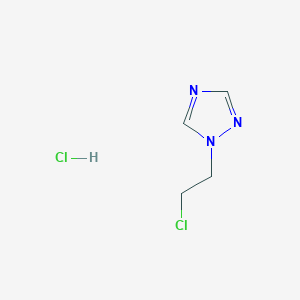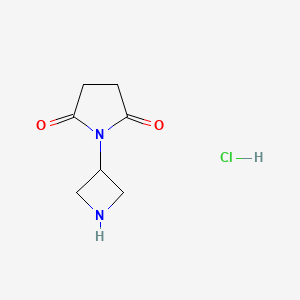![molecular formula C7H4BrClN2O B1379909 5-bromo-4-cloro-1H,2H,3H-pirrolo[2,3-b]piridin-2-ona CAS No. 1190316-24-5](/img/structure/B1379909.png)
5-bromo-4-cloro-1H,2H,3H-pirrolo[2,3-b]piridin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a heterocyclic compound with the molecular formula C7H4BrClN2O . It has a molecular weight of 247.48 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h1-2,12H, (H,10,11) . This indicates that the compound contains a pyrrolo[2,3-b]pyridin-2-one core with bromine and chlorine substituents.Physical and Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Investigación farmacéutica: Agentes antidiabéticos
Este compuesto ha sido explorado por su posible papel en la síntesis de fármacos antidiabéticos. Los investigadores han diseñado análogos basados en la estructura de la pirrolopiridinona para inhibir la enzima α-amilasa, que es un objetivo para el tratamiento de la diabetes . Estos inhibidores pueden ralentizar la digestión de los carbohidratos, regulando así los niveles de glucosa en sangre y controlando la diabetes.
Ciencia de los materiales: Síntesis orgánica
En ciencia de los materiales, este compuesto sirve como bloque de construcción para la síntesis de varias moléculas orgánicas. Sus sitios reactivos lo hacen adecuado para reacciones de acoplamiento cruzado, que son fundamentales para crear moléculas complejas para materiales con propiedades específicas .
Síntesis química: Compuestos heterocíclicos
El compuesto se utiliza en la síntesis de compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos, agroquímicos y colorantes. Su estructura permite la introducción de grupos funcionales adicionales, expandiendo la diversidad de heterociclos accesibles .
Química analítica: Estándares de cromatografía
Debido a su estructura única, la 5-bromo-4-cloro-1H,2H,3H-pirrolo[2,3-b]piridin-2-ona se puede utilizar como estándar en el análisis cromatográfico para identificar y cuantificar compuestos similares en mezclas complejas .
Estudios biológicos: Interacción enzimática
La interacción de este compuesto con enzimas como la α-amilasa es de interés en los estudios biológicos. Se puede utilizar para comprender los sitios de unión enzimática y los mecanismos de inhibición, lo cual es valioso para el descubrimiento de fármacos .
Investigación sobre el cáncer: Actividad anticancerígena
Existe una investigación en curso sobre la actividad anticancerígena de los compuestos derivados de la pirrolopiridinona. Estos estudios tienen como objetivo comprender el mecanismo de acción del compuesto y su posible uso en la terapia del cáncer .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by 5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can lead to a decrease in cell proliferation and migration, as well as angiogenesis . This can result in the inhibition of tumor growth in cancers where the FGFR signaling pathway is abnormally activated .
Análisis Bioquímico
Biochemical Properties
5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one on cellular processes are profound. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound influences cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.
Molecular Mechanism
At the molecular level, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one exerts its effects by binding to the ATP-binding site of FGFRs. This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby inhibiting downstream signaling pathways . The compound’s interaction with FGFRs leads to the suppression of gene expression related to cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that the compound can induce sustained inhibition of cell proliferation and migration, with minimal degradation observed in vitro.
Dosage Effects in Animal Models
The effects of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been reported. These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages.
Metabolic Pathways
5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is critical for its activity. The compound is predominantly found in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.
Propiedades
IUPAC Name |
5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRQJGBFQOUTBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

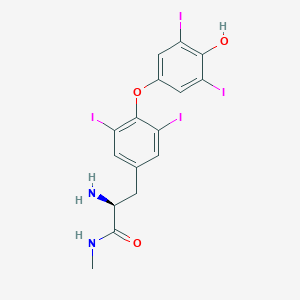
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)




![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)

